molecular formula C5H3BrN2S B8797431 5-Bromo-2-methylthiazole-4-carbonitrile

5-Bromo-2-methylthiazole-4-carbonitrile

Cat. No.: B8797431
M. Wt: 203.06 g/mol
InChI Key: IJNSEMPICXTCQV-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiazole-4-carbonitrile (CAS: Not explicitly listed; molecular formula: C₅H₃BrN₂S, molar mass: 203.06 g/mol) is a brominated thiazole derivative featuring a methyl group at the 2-position and a cyano group at the 4-position. This compound is primarily utilized as a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules and fluorescent probes . Its structural uniqueness arises from the electron-withdrawing cyano group and bromine atom, which enhance reactivity in cross-coupling reactions and functionalization processes.

Properties

Molecular Formula

C5H3BrN2S

Molecular Weight

203.06 g/mol

IUPAC Name

5-bromo-2-methyl-1,3-thiazole-4-carbonitrile

InChI

InChI=1S/C5H3BrN2S/c1-3-8-4(2-7)5(6)9-3/h1H3

InChI Key

IJNSEMPICXTCQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-Bromo-5-methylthiazole-2-carbonitrile
  • Molecular Formula : C₅H₃BrN₂S (identical to the target compound).
  • Key Differences : Bromine and methyl groups are transposed (4-bromo, 5-methyl vs. 5-bromo, 2-methyl).
  • This isomer is reported to have a similarity index of 0.76 compared to the target compound .
2-Amino-5-bromo-4-methylthiazole
  • Molecular Formula : C₄H₄BrN₃S.
  • Key Differences: The cyano group is replaced with an amino group (-NH₂), significantly altering solubility and hydrogen-bonding capacity.
  • Impact : Enhanced bioavailability in drug candidates but reduced stability under acidic conditions. Similarity index: 0.85 .

Functional Group Modifications

5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile
  • Molecular Formula : C₁₁H₅BrCl₂N₂O.
  • Key Differences : Thiazole ring replaced with oxazole (sulfur → oxygen), and a dichlorophenyl group is introduced.
  • Impact : Reduced electron density due to the oxazole ring decreases electrophilicity, limiting utility in Suzuki-Miyaura couplings. Applications focus on agrochemical research .
4-Bromo-5-(bromomethyl)-2-methylthiazole
  • Molecular Formula : C₅H₅Br₂NS.
  • Key Differences: Cyano group absent; additional bromine at the methyl position.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Functional Groups Similarity Index Primary Applications
5-Bromo-2-methylthiazole-4-carbonitrile C₅H₃BrN₂S 203.06 2-methyl, 5-bromo, 4-cyano Cyano, Bromo, Methyl - Pharmaceutical intermediates
4-Bromo-5-methylthiazole-2-carbonitrile C₅H₃BrN₂S 203.06 4-bromo, 5-methyl, 2-cyano Cyano, Bromo, Methyl 0.76 Organic synthesis
2-Amino-5-bromo-4-methylthiazole C₄H₄BrN₃S 205.06 5-bromo, 4-methyl, 2-amino Amino, Bromo, Methyl 0.85 Drug development
5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile C₁₁H₅BrCl₂N₂O 344.98 5-bromo, 2-dichlorophenyl Oxazole, Bromo, Cyano 0.73 Agrochemicals

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